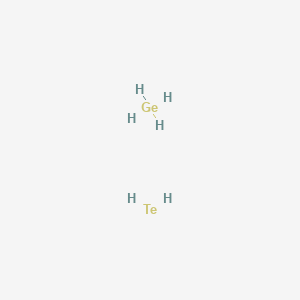
Germane tellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane tellane is a chemical compound that belongs to the class of germanium and tellurium compounds. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of germanium and tellurium atoms, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germane tellane can be synthesized through various methods, including chemical vapor deposition, thermal evaporation, and solution phase synthesis. One common approach involves the reaction of germanium tetrachloride with tellurium in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of germanium and tellurium precursors into the reactor, where they undergo a series of chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Germane tellane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of germanium and tellurium atoms, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under mild conditions and results in the formation of germanium dioxide and tellurium dioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the this compound molecule with other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed: The major products formed from the chemical reactions of this compound include germanium dioxide, tellurium dioxide, and various organogermanium and organotellurium compounds. These products have diverse applications in different scientific fields.
Applications De Recherche Scientifique
Germane tellane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other germanium and tellurium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is being studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of semiconductors, optical materials, and other advanced materials. Its unique properties make it suitable for various industrial applications, including electronics and photonics.
Mécanisme D'action
The mechanism of action of germane tellane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. For example, this compound may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell behavior and function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Germane (GeH4): A germanium hydride with applications in semiconductor manufacturing and materials science.
Tellurane (TeH4):
Organogermanium Compounds: Compounds containing germanium-carbon bonds, used in various chemical and industrial applications.
Organotellurium Compounds:
Propriétés
Formule moléculaire |
GeH6Te |
|---|---|
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
germane;tellane |
InChI |
InChI=1S/GeH4.H2Te/h1H4;1H2 |
Clé InChI |
XGFIWEZOORNSLD-UHFFFAOYSA-N |
SMILES canonique |
[GeH4].[TeH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















